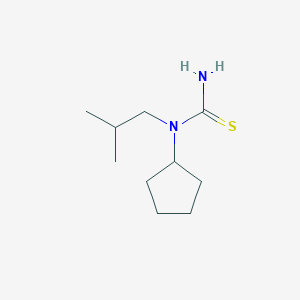
n-Cyclopentyl-n-(2-methylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclopentyl-n-(2-methylpropyl)thiourea is a thiourea derivative with the molecular formula C10H20N2S. This compound is known for its unique structural properties, which include a cyclopentyl group and a 2-methylpropyl group attached to the thiourea moiety. Thiourea derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-n-(2-methylpropyl)thiourea can be achieved through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, producing thioureas in excellent yields .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental impact. The “on-water” reaction of (thio)isocyanates with amines is a sustainable and chemoselective method that is gaining popularity in industrial settings due to its simplicity and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclopentyl-n-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert thiourea derivatives into amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and substituted thiourea derivatives. The specific products depend on the reagents and conditions used in the reactions.
Aplicaciones Científicas De Investigación
n-Cyclopentyl-n-(2-methylpropyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of n-Cyclopentyl-n-(2-methylpropyl)thiourea involves its interaction with molecular targets and pathways in biological systems. Thiourea derivatives are known to interact with enzymes and proteins, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the biological activity being studied. For example, thiourea derivatives with anticancer properties may inhibit specific enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to n-Cyclopentyl-n-(2-methylpropyl)thiourea include other thiourea derivatives with different substituents. Examples include:
- n-Cyclopentyl-n-(2-methylpropyl)-N’-phenylthiourea
- n-Cyclopentyl-n-(2-methylpropyl)-N’-benzylthiourea
- n-Cyclopentyl-n-(2-methylpropyl)-N’-ethylthiourea
Uniqueness
This compound is unique due to its specific combination of cyclopentyl and 2-methylpropyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
253315-35-4 |
|---|---|
Fórmula molecular |
C10H20N2S |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
1-cyclopentyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)7-12(10(11)13)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,13) |
Clave InChI |
ZZOMXABMGQJOLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(C1CCCC1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13783270.png)
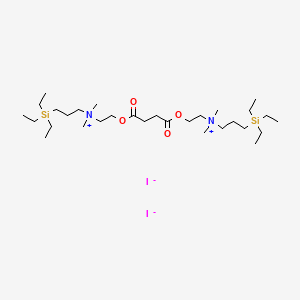
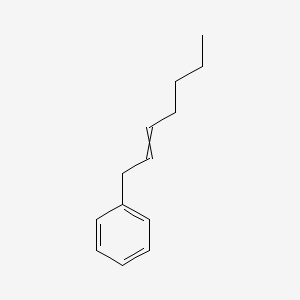
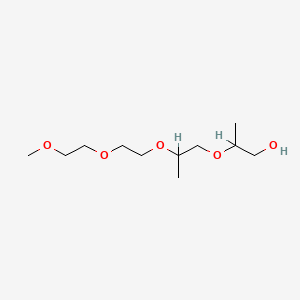
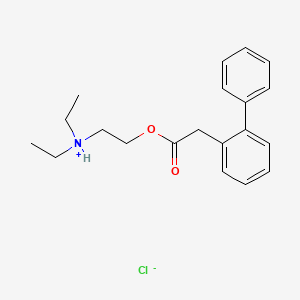
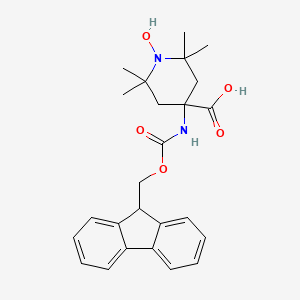
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
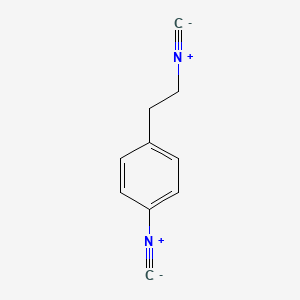


![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)

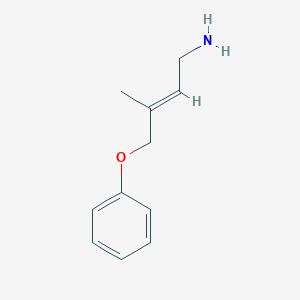
(2-propanolato)-](/img/structure/B13783339.png)
